a-Trisaccharide

描述

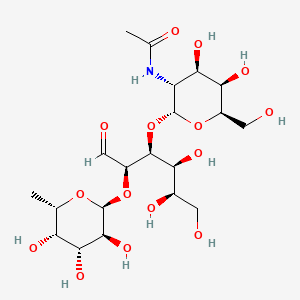

三糖A 是一种由三个单糖通过糖苷键连接而成的寡糖。这些化合物在各种生物过程中至关重要,并在科学研究和工业中具有重要应用。 三糖A 在血型抗原中的作用及其在各种生化应用中的潜力尤为显著 .

准备方法

合成路线和反应条件: 三糖A 的合成通常涉及单糖单元的逐步糖基化。该过程从保护羟基开始,以防止不必要的反应。然后在特定条件下使用糖基供体和受体进行糖基化反应,通常涉及银三氟甲磺酸盐或三氟化硼乙醚等催化剂。 最终产物在脱保护和纯化步骤后获得 .

工业生产方法: 三糖A 的工业生产可以通过酶法实现。例如,海藻酸裂解酶可用于从海藻酸钠生产海藻酸三糖。该方法涉及培养表达所需酶的基因工程微生物,例如大肠杆菌。 这些酶的胞外生产有利于底物高效转化为三糖A .

化学反应分析

反应类型: 三糖A 会发生各种化学反应,包括:

氧化: 三糖A 可以被氧化形成相应的醛糖酸。

还原: 三糖A 的还原导致形成醛糖醇。

常见试剂和条件:

氧化: 高碘酸钠或溴水。

还原: 硼氢化钠或催化氢化。

取代: 稀酸,如盐酸或硫酸。

主要产物:

氧化: 醛糖酸。

还原: 醛糖醇。

取代: 单糖.

科学研究应用

三糖A 在科学研究中有着广泛的应用:

化学: 用作研究糖苷键形成和断裂的模型化合物。

生物学: 在细胞识别和信号传导过程中起着至关重要的作用。

医药: 参与血型抗原的合成以及潜在的治疗剂。

作用机制

三糖A 的作用机制涉及它与特定分子靶标的相互作用,例如糖基转移酶和凝集素。这些相互作用促进了各种生物过程,包括细胞间识别和免疫反应。 三糖A 中的糖苷键对其与这些分子靶标的结合至关重要,从而导致特定途径的激活或抑制 .

类似化合物:

棉子糖: 由半乳糖、葡萄糖和果糖组成。

麦芽三糖: 由三个葡萄糖单元组成。

蜜二糖: 由葡萄糖和果糖单元组成.

三糖A 的独特性: 三糖A 由于其特定的糖苷键连接及其在血型抗原中的作用而独一无二。

相似化合物的比较

Raffinose: Composed of galactose, glucose, and fructose.

Maltotriose: Composed of three glucose units.

Melezitose: Composed of glucose and fructose units.

Uniqueness of Trisaccharide A: Trisaccharide A is unique due to its specific glycosidic linkages and its role in blood group antigens.

生物活性

α-Trisaccharides are a class of oligosaccharides consisting of three monosaccharide units linked by glycosidic bonds. They play significant roles in various biological processes, including immunogenicity, cell signaling, and as substrates for enzymatic reactions. This article explores the biological activity of α-Trisaccharides, emphasizing their synthesis, immunological properties, and potential applications in agriculture and medicine.

Synthesis of α-Trisaccharides

The synthesis of α-Trisaccharides involves multiple steps, including the selective formation of glycosidic bonds. Recent advancements have focused on regio- and stereoselective methods to achieve desired configurations effectively. For instance, the synthesis of blood group antigenic A trisaccharide has been highlighted as crucial for blood cell recognition, employing specific protective groups to control glycosylation stereochemistry .

Table 1: Synthesis Methods for α-Trisaccharides

Immunological Properties

α-Trisaccharides have been shown to exhibit significant immunogenic properties. For example, the trisaccharide repeating unit from Streptococcus pneumoniae serotype 19A has been synthesized and evaluated for its binding affinity to antibodies. This study provides insights into the cross-reactivity between different serotypes and highlights the potential use of these trisaccharides in vaccine development .

Case Study: Immunogenicity of Trisaccharide Units

A study investigated the immunogenic responses elicited by synthetic α-Trisaccharides derived from bacterial polysaccharides. The results indicated that these compounds could stimulate antibody production in animal models, suggesting their utility as vaccine components against specific pathogens .

Agricultural Applications

Recent research has demonstrated that alginate-derived α-Trisaccharides can promote plant growth. Specifically, a study showed that alginate oligosaccharides (AOS), which include trisaccharides as the main product, significantly enhanced root growth in various crops such as lettuce and tomato . This finding underscores the potential agricultural applications of α-Trisaccharides in enhancing crop yields.

Table 2: Effects of Alginate-Derived Trisaccharides on Plant Growth

| Crop | Root Length Increase (%) |

|---|---|

| Lettuce | 27.5 |

| Tomato | 25.7 |

| Wheat | 9.7 |

| Maize | 11.1 |

The biological activity of α-Trisaccharides is mediated through various mechanisms:

- Cell Signaling : They can act as signaling molecules influencing cellular processes.

- Enzyme Substrates : Many α-Trisaccharides serve as substrates for specific enzymes, facilitating biochemical reactions.

- Immunomodulation : Their structural diversity allows them to interact with immune cells, modulating immune responses.

属性

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-4,5,6-trihydroxy-1-oxo-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO15/c1-6-12(27)16(31)17(32)20(33-6)35-10(5-24)18(13(28)8(26)3-22)36-19-11(21-7(2)25)15(30)14(29)9(4-23)34-19/h5-6,8-20,22-23,26-32H,3-4H2,1-2H3,(H,21,25)/t6-,8+,9+,10-,11+,12+,13-,14-,15+,16+,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZWAAFMRTZQGV-ULZIYQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198042 | |

| Record name | a-Trisaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49777-13-1 | |

| Record name | O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49777-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | a-Trisaccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049777131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | a-Trisaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-TRISACCHARIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104QT2V1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。